5-(5-Amino-2-methylphenoxy)pentan-1-ol
Overview
Description
5-(5-Amino-2-methylphenoxy)pentan-1-ol, also known as 5-AMPP, is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound has been used in a variety of studies, including those involving biochemistry and physiology. It is a versatile compound with a wide range of potential uses, and its properties have been studied extensively.
Scientific Research Applications
HIV-Protease Assay
(Badalassi et al., 2002) explored the synthesis of a derivative of 5-amino-1-pentanol for HIV-protease assay. They developed chromogenic protease substrates for HIV-protease activity detection, highlighting its potential in medical research, especially in HIV treatment.
Hepatitis C NS5B Inhibitors
(Zhuo et al., 2016) discussed the modification of hepatitis C virus inhibitors with a bicyclo[1.1.1]pentane to improve metabolic stability. This research demonstrates the compound's utility in developing hepatitis C treatments.
Catalytic Oxidative Activities
(Kodadi et al., 2008) synthesized a new tripodal ligand, including a derivative of 5-amino-1-pentanol, and examined its catalytic oxidative activities. The findings are significant in the field of chemistry, particularly in catalysis.
Schiff Base Organotin(IV) Complexes
(Basu Baul et al., 2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs. This research underlines the importance of derivatives of 5-amino-1-pentanol in developing new anticancer therapies.
Fluorescent and Colorimetric pH Probe
(Diana et al., 2020) developed a highly water-soluble fluorescent and colorimetric pH probe using a derivative of 5-amino-1-pentanol. This application is crucial in biochemical and medical diagnostics.
Metabolic Studies
(Breemen et al., 1995) used fast atom bombardment tandem mass spectrometry for studying the metabolism of pentamidine, which includes 5-amino-1-pentanol as a metabolite. This research provides insights into drug metabolism and pharmacokinetics.
DNA Biosensor for Chemotherapeutics
(Szpakowska et al., 2006) used an electrochemical DNA-based biosensor for screening compounds interacting with DNA, including analogues of 5-amino-1-pentanol. This study is significant for drug discovery and development.
Biofuel Synthesis in Microorganisms
(Cann & Liao, 2009) discussed the synthesis of pentanol isomers through metabolic engineering, highlighting the potential of 5-amino-1-pentanol derivatives in renewable energy production.
Retinotoxic Aromatic Amines
(Bernstein et al., 1986) studied the retinotoxic effects of aromatic amines, including derivatives of 5-amino-1-pentanol, suggesting caution in drug design due to potential retinal toxicity.
Synthesis from Biomass-Derived Dihydropyran
(Li et al., 2020) developed a process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran, demonstrating its application in sustainable chemical production.
properties
IUPAC Name |
5-(5-amino-2-methylphenoxy)pentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-5-6-11(13)9-12(10)15-8-4-2-3-7-14/h5-6,9,14H,2-4,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTMPJWXBSTASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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